Methanidylbenzene;zirconium(4+)

Description

Historical Context and Significance in Early Transition Metal Organometallics

The synthesis and characterization of Tetrabenzylzirconium were first reported in 1971 by U. Zucchini, E. Albizzati, and U. Giannini. wikipedia.orgresearchgate.netacs.org Their work also described the synthesis of the analogous titanium compound, Tetrabenzyltitanium. researchgate.net This discovery was a significant milestone in the chemistry of early transition metals. At the time, homoleptic organometallic compounds of these electropositive metals (those with only one type of organic ligand) were considered inherently unstable. The successful isolation and characterization of Tetrabenzylzirconium challenged this notion.

Spectroscopic and chemical data confirmed the presence of a sigma (σ) bond between the zirconium and the carbon of the benzyl (B1604629) group, contributing to a deeper understanding of metal-carbon bonding in this class of compounds. researchgate.net The compound demonstrated considerable thermal stability, which was noteworthy for an early transition metal alkyl. iupac.org X-ray crystallography later revealed the complex structural nature of Tetrabenzylzirconium, showing that the benzyl ligands can adopt different coordination modes (η¹ and η²), leading to highly flexible Zr–CH₂–Ph bond angles. wikipedia.orgresearchgate.net This structural flexibility itself became a subject of detailed study, demonstrating that minimal energy is required to perturb these angles. researchgate.net

Overview of Key Research Domains Pertaining to Zirconium Tetrakis(phenylmethyl)

Research involving Tetrabenzylzirconium primarily revolves around its application as a starting material in catalysis and synthetic organometallic chemistry.

Olefin Polymerization: The most prominent application of Tetrabenzylzirconium is as a precursor for single-site catalysts used in the polymerization of olefins like ethylene (B1197577) and 1-octene (B94956). wikipedia.orgresearchgate.net It is a key component in high-throughput screening methodologies designed to discover new and more efficient polymerization catalysts. researchgate.net The compound can be activated or modified with other ligands to create catalytically active species for producing polyolefins with specific properties. researchgate.netacs.org For instance, it has been used to generate catalysts for the isospecific living polymerization of 1-hexene (B165129). wikipedia.org

Synthetic Organometallic Chemistry: Tetrabenzylzirconium is a valuable reagent for synthesizing other organozirconium complexes. It readily undergoes protonolysis, where a protic substance like hydrogen chloride can replace a benzyl group. wikipedia.org This reactivity allows for the controlled introduction of other ligands. For example, it is used to synthesize air- and moisture-stable zirconium photosensitizers by reacting it with ligand precursors like pyridine (B92270) dipyrrolides or tetradentate Schiff bases. acs.orgacs.org In these syntheses, the benzyl ligands can act as internal bases, deprotonating the incoming ligand precursor to facilitate the reaction. acs.org This method has proven effective where traditional salt metathesis routes fail, especially with sterically bulky ligands. acs.org

Surface Chemistry and Heterogeneous Catalysis: Researchers have studied the chemisorption of Tetrabenzylzirconium onto acidic surfaces like sulfated zirconia to create activated surface organozirconium electrophiles. acs.org These surface-bound species have shown activity as hydrogenation and polymerization catalysts, bridging the gap between homogeneous and heterogeneous catalysis. acs.org

Data Tables

Table 1: Physical and Chemical Properties of Tetrabenzylzirconium

| Property | Value |

| Chemical Formula | C₂₈H₂₈Zr |

| Molar Mass | 455.75 g/mol wikipedia.orgechemi.com |

| Appearance | Orange solid wikipedia.org, Yellow to orange powder echemi.comamericanelements.com |

| Melting Point | 133–134 °C (271–273 °F; 406–407 K) wikipedia.orgechemi.com |

| Solubility | Soluble in hydrocarbon solvents wikipedia.org |

| Solubility in Water | Insoluble americanelements.com |

| Sensitivity | Air, moisture, and photo-sensitive wikipedia.orgamericanelements.com |

Table 2: Selected Structural Data of Tetrabenzylzirconium

X-ray crystallography studies have revealed that Tetrabenzylzirconium can exist in different crystalline forms (polymorphs) with distinct structural features, highlighting the flexibility of the benzyl ligand coordination.

| Structural Feature | Observation |

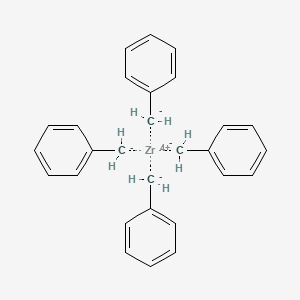

| Coordination Geometry | The molecule features a central Zr(IV) ion bonded to four benzyl ligands. wikipedia.org |

| Ligand Hapticity | Two polymorphs have been identified: one with four η²-benzyl ligands and another with two η¹- and two η²-benzyl ligands. wikipedia.org |

| Zr–CH₂–Ph Bond Angles | The bond angles are highly variable. One study reported a range of 25.1° in a monoclinic modification, which is significantly larger than the 12.1° range observed in a previously studied orthorhombic form. researchgate.net |

| Zr-C Bond Lengths | In one characterized intermediate, a (MePDPPh)ZrBn₂ complex, the Zr-C bond lengths of the benzyl ligands were reported. acs.org |

Structure

2D Structure

Propriétés

IUPAC Name |

methanidylbenzene;zirconium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMQGXOMLSFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334254 | |

| Record name | Tetrabenzylzirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24356-01-2 | |

| Record name | Tetrabenzylzirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Tetrabenzylzirconium

Classical Synthetic Pathways to Tetrabenzylzirconium

The primary and most well-established method for synthesizing Tetrabenzylzirconium involves the reaction of a zirconium(IV) halide with a benzylating agent. The most common pathway utilizes zirconium tetrachloride (ZrCl₄) and benzylmagnesium chloride (PhCH₂MgCl) in an ethereal solvent like diethyl ether. wikipedia.org This reaction proceeds via the displacement of the chloride ligands on the zirconium center by the benzyl (B1604629) groups from the Grignard reagent.

ZrCl₄ + 4 PhCH₂MgCl → Zr(CH₂Ph)₄ + 4 MgCl₂

The product, an orange solid, is sensitive to air and light. wikipedia.org The yield for this synthesis can be significant, with reported values around 63.6% after extraction with toluene (B28343), concentration, and cooling to -38 °C. researchgate.net

| Zirconium Precursor | Benzylating Agent | Solvent | Reported Yield |

|---|---|---|---|

| Zirconium tetrachloride (ZrCl₄) | Benzylmagnesium chloride (PhCH₂MgCl) | Diethyl ether | 63.6% researchgate.net |

Derivatization Reactions of Tetrabenzylzirconium

Tetrabenzylzirconium readily undergoes a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse organozirconium compounds. These reactions primarily involve the cleavage of one or more zirconium-benzyl bonds.

Protonolysis Reactions and Halide Exchange Pathways

Protonolysis is a common reaction pathway for Tetrabenzylzirconium, where a protic reagent (H-X) reacts to displace a benzyl ligand, forming toluene (PhCH₃) and a new zirconium complex. This reactivity has been demonstrated with a range of protic substrates. For instance, the reaction with hydrogen chloride (HCl) leads to the formation of tribenzylzirconium chloride. wikipedia.org

Zr(CH₂Ph)₄ + HCl → Zr(CH₂Ph)₃Cl + PhCH₃

Similarly, reactions with aminodiols, such as RN(CH₂CH₂C(OH)R'₂)₂, result in the formation of zirconium bis(aminodiolates) with the elimination of two equivalents of toluene. cdnsciencepub.com The reaction of Tetrabenzylzirconium with 2,6-di-tert-butylphenol (B90309) also proceeds via protonolysis, leading to the substitution of two benzyl groups. core.ac.uk

Halide exchange reactions offer another route to functionalize Tetrabenzylzirconium, although they are less commonly detailed than protonolysis. These reactions would involve the exchange of a benzyl ligand for a halide, typically from a metal halide or organohalide source.

| Reagent | Product Type | Byproduct |

|---|---|---|

| Hydrogen Chloride (HCl) | Tribenzylzirconium chloride | Toluene |

| Aminodiols (e.g., RN(CH₂CH₂C(OH)R'₂)₂) | Zirconium bis(aminodiolate) | Toluene |

| 2,6-di-tert-butylphenol | Dibenzylzirconium bis(phenoxide) | Toluene |

Alkylation and Ligand Substitution Reactions

Tetrabenzylzirconium serves as a platform for various ligand substitution reactions, where the benzyl ligands are displaced by other organic moieties. These reactions are crucial for the synthesis of a wide array of functional zirconium complexes. For example, the reaction of Tetrabenzylzirconium with two equivalents of an aminodiol leads to the formation of zirconium bis(aminodiolates) in excellent yields. cdnsciencepub.com

Another significant class of reactions involves the interaction of Tetrabenzylzirconium with multidentate ligands. For instance, it reacts with 3,5-dimethyl-2-(2-pyridyl)pyrrole (HMePMPMe) to yield (MePMPMe)₂ZrBn₂. rsc.org In this reaction, two benzyl groups are displaced by the deprotonated pyrrole (B145914) ligands.

Alkylation can also be viewed in the context of ligand exchange. The treatment of a cyclometalated monobenzyl zirconium chloride complex with benzyl potassium results in the substitution of the chloride ligand with another benzyl group, affording a dibenzyl complex. researchgate.net

| Reactant Ligand/Reagent | Resulting Zirconium Complex | Displaced Group(s) |

|---|---|---|

| Aminodiols | Zirconium bis(aminodiolates) | 2 Benzyl groups |

| 3,5-dimethyl-2-(2-pyridyl)pyrrole | (MePMPMe)₂ZrBn₂ | 2 Benzyl groups |

| Benzyl potassium (on a chloride derivative) | Cyclometalated dibenzyl complex | Chloride |

Tetrabenzylzirconium as a Precursor in Complex Synthesis

The utility of Tetrabenzylzirconium extends to its role as a key starting material for the synthesis of more intricate zirconium-containing structures, including functional mononuclear complexes and multi-metallic species.

Preparation of Functional Zirconium Complexes

Tetrabenzylzirconium is a preferred precursor for generating a variety of functional zirconium complexes due to the relatively facile displacement of its benzyl ligands. Reaction with pro-ligands such as phenoxy(benzimidazolyl)-imines and -amines provides access to the corresponding benzyl complexes of zirconium. researchgate.net Similarly, the reaction of Tetrabenzylzirconium with two equivalents of N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine (H₂bppda) yields the eight-coordinate complex Zr(bppda)₂.

The synthesis of zirconium complexes with aminodiolate ligands is also achieved through the reaction of the corresponding aminodiols with Tetrabenzylzirconium. cdnsciencepub.com This method has been used to prepare a series of zirconium bis(aminodiolates) which have been studied for their catalytic activity.

Synthesis of Multi-metallic Organozirconium Species

The synthesis of heterobimetallic complexes containing zirconium can be initiated from derivatives of Tetrabenzylzirconium. A notable example is the formation of a Zr/Co complex. The synthesis begins with the reaction of Zr(NMe₂)₄ with a phosphinoamide ligand precursor (XylNHPiPr₂) to form (XylN-PiPr₂)Zr(NMe₂)₃. osti.gov While this specific example does not start directly from Tetrabenzylzirconium, related strategies can be employed. For instance, a mono(phosphinoamide) zirconium tribenzyl complex could be synthesized from Tetrabenzylzirconium via protonolysis with one equivalent of the phosphinoamide ligand. This tribenzyl intermediate can then react with a cobalt source under reducing conditions to form a bimetallic Zr-Co species. osti.gov

Another approach to multi-metallic systems involves the reaction of Tetrabenzylzirconium with metal carbonyls. For example, reaction with HCo(CO)₄ can lead to the formation of compounds with direct Zr-Co bonds, such as (PhCH₂)₃ZrCo(CO)₄, through hydride elimination. researchgate.net

| Compound Name | Chemical Formula |

|---|---|

| Tetrabenzylzirconium | Zr(CH₂C₆H₅)₄ |

| Zirconium tetrachloride | ZrCl₄ |

| Benzylmagnesium chloride | C₆H₅CH₂MgCl |

| Diethyl ether | (C₂H₅)₂O |

| Toluene | C₇H₈ |

| Tribenzylzirconium chloride | Zr(CH₂C₆H₅)₃Cl |

| Hydrogen chloride | HCl |

| 2,6-di-tert-butylphenol | C₁₄H₂₂O |

| 3,5-dimethyl-2-(2-pyridyl)pyrrole | C₁₁H₁₂N₂ |

| Benzyl potassium | C₆H₅CH₂K |

| N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine | C₁₆H₁₄N₄ |

| Tetrakis(dimethylamido)zirconium | Zr(N(CH₃)₂)₄ |

| Cobalt tetracarbonyl hydride | HCo(CO)₄ |

Molecular Structure and Coordination Chemistry of Tetrabenzylzirconium and Its Derivatives

Solid-State Structural Characterization

The solid-state structure of tetrabenzylzirconium is notable for its polymorphism and the flexible coordination of its benzyl (B1604629) ligands, which can adopt different hapticities. wikipedia.org X-ray crystallography has been the principal technique for elucidating these structural nuances. wikipedia.orgwikipedia.organton-paar.com

X-ray crystallographic studies have identified at least two polymorphs of tetrabenzylzirconium, which differ in their crystal systems and, more importantly, in the coordination mode of the benzyl ligands. wikipedia.orgwikipedia.org One polymorph, which crystallizes in the orthorhombic space group, was found to have two η¹- and two η²-benzyl ligands. wikipedia.orgwikipedia.org A subsequent analysis identified a monoclinic modification that features four η²-benzyl ligands. wikipedia.orgacs.org This structural variability highlights the molecule's ability to adopt different low-energy conformations in the solid state. acs.org An early study at –40 °C described a distorted tetrahedral coordination geometry with an average Zr–C bond length of 2.27 Å. researchgate.netrsc.org

| Property | Orthorhombic Polymorph | Monoclinic Polymorph |

| Crystal System | Orthorhombic | Monoclinic |

| Benzyl Ligand Hapticity | Two η¹ and Two η² | Four η² |

| Reference | wikipedia.orgwikipedia.org | wikipedia.orgacs.org |

This table summarizes the key differences between the two known polymorphs of tetrabenzylzirconium based on X-ray crystallographic data.

The benzyl ligand is highly flexible and can coordinate to the zirconium center in two primary modes: a classical σ-bonded η¹-fashion or a non-classical η²-mode where the ipso-carbon of the phenyl ring also interacts with the metal center. core.ac.ukresearchgate.net This flexibility is most evident in the wide range of observed Zr–CH₂–C(ipso) bond angles.

In the η¹-mode, the zirconium is bonded only to the methylene (B1212753) carbon. In the η²-mode, there is an additional interaction between the zirconium center and the π-system of the aromatic ring, specifically the ipso-carbon. acs.orgcore.ac.uk This η²-interaction is often invoked to explain how electron-deficient early transition metal complexes can relieve electronic unsaturation. researchgate.net The distinction between these modes can be characterized by key structural parameters:

Zr–CH₂–C(ipso) angle: Acute angles (e.g., ~82-88°) are indicative of η²-coordination, while wider angles (e.g., >100°) suggest η¹-bonding. acs.orgcore.ac.uk

Zr–C(ipso) distance: Shorter distances (e.g., < 2.7 Å) signify a significant η²-interaction. core.ac.uk

Analysis of the monoclinic polymorph of tetrabenzylzirconium revealed that the Zr–CH₂–Ph bond angles span a remarkably large range of 25.1°. acs.org Density functional theory (DFT) calculations have shown that very little energy is required to induce these large-amplitude distortions, demonstrating the intrinsic flexibility of the benzyl ligand when attached to zirconium. acs.orgresearchgate.net

| Parameter | η¹-Coordination | η²-Coordination |

| Description | Classical single σ-bond (Zr–CH₂) | σ-bond plus interaction with phenyl π-system (Zr–C(ipso)) |

| Typical Zr–CH₂–C(ipso) Angle | > 100° | < 97°, often acute (~82-88°) |

| Typical Zr–C(ipso) Distance | > 3.0 Å | < 2.7 Å |

| Reference | core.ac.ukresearchgate.net | acs.orgcore.ac.ukresearchgate.net |

This interactive table compares the key geometric parameters for η¹ and η² coordination modes of benzyl ligands to zirconium.

The coordination geometry in tetrabenzylzirconium itself is generally described as distorted tetrahedral. researchgate.netrsc.org However, in its derivatives and analogues where one or more benzyl groups are replaced by other ligands, more significant distortions from idealized geometries are common. These distortions are often a response to the steric and electronic requirements of the ancillary ligands. numberanalytics.com

For example, amine-bis(phenoxy) zirconium dibenzyl complexes can exhibit a pseudo-trigonal-bipyramidal geometry. core.ac.uk In such a structure, the two oxygen atoms of the phenoxy groups may occupy the axial positions, while the nitrogen atom and the two benzyl ligands (one η¹ and one η²) occupy the equatorial sites. core.ac.uk

In other cases, such as with Salan ligands, dibenzyl zirconium complexes adopt distorted octahedral geometries. acs.org In one such complex, the coordination sphere of the zirconium is completed by the tetradentate Salan ligand, a benzyl group, and a coordinated solvent molecule, resulting in a six-coordinate, distorted octahedral environment. acs.org These distortions can have a significant impact on the reactivity and catalytic activity of the complex. numberanalytics.com

Solution-Phase Structural Dynamics and Ligand Flexibility

In solution, tetrabenzylzirconium and its derivatives are characterized by dynamic processes, a property known as stereochemical non-rigidity or fluxionality. vdoc.pubchiba-u.jp These dynamic behaviors are typically studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. caltech.edumsu.edunsf.gov

While solid-state structures can distinguish between static η¹ and η² benzyl ligands, in solution these forms rapidly interconvert on the NMR timescale. core.ac.uk For instance, in certain amine-bis(phenoxy)zirconium dibenzyl complexes, the four protons of the two benzyl –CH₂ groups, which are distinct (η¹ and η²) in the solid state, coalesce into a single signal in the ¹H NMR spectrum at temperatures as low as –20 °C. core.ac.uk This indicates a low energy barrier for the interconversion between the two coordination modes. This fluxional behavior is a common feature, and similar dynamic exchanges have been observed in related tetrabenzylhafnium (B8690564) systems. researchgate.net

Many derivatives of tetrabenzylzirconium are chiral and exist as enantiomers. The process of interconversion between these enantiomers is a form of stereochemical non-rigidity. vdoc.pubchiba-u.jp For certain dibenzyl zirconium complexes containing bidentate pyridine-alkoxide ligands, [(pyCR¹R²O)₂Zr(CH₂Ph)₂], the distorted octahedral structures undergo rapid inversion of configuration at the zirconium center. acs.org

This racemization process has been studied by variable-temperature NMR, allowing for the quantification of the energy barriers involved. The Gibbs free energy of activation (ΔG‡) for this inversion provides a measure of the complex's stereochemical rigidity. acs.orgresearchgate.net

| Complex | Racemization Barrier (ΔG‡) |

| (pyCMe₂O)₂Zr(CH₂Ph)₂ | 8.6 kcal/mol |

| (pyCH(CF₃)O)₂Zr(CH₂Ph)₂ | 10.1 kcal/mol |

| Reference | acs.org |

This table presents the experimentally determined racemization barriers for selected chiral dibenzyl zirconium complexes, illustrating the energy required for the inversion of configuration in solution.

Benzyl Ligand Coordination Modes Beyond Simple Sigma Bonding

In electron-deficient organometallic complexes, such as those involving the early transition metal zirconium(IV), ligands can adopt alternative bonding modes to mitigate electronic unsaturation at the metal center. researchgate.net For the benzyl ligand in tetrabenzylzirconium and its derivatives, this manifests as agostic interactions and direct participation of the phenyl ring's π-electron system. researchgate.net

The benzyl ligand is capable of coordinating to a metal center in various ways, with hapticities ranging from η¹ to η⁷. researchgate.net In the context of tetrabenzylzirconium, the bonding often deviates from a pure η¹-sigma bond. This distortion involves a closer approach of the phenyl ring to the zirconium atom, resulting in an η²-coordination mode. wikipedia.orgresearchgate.net This η²-ligation can be described as a combination of the primary Zr-Cσ bond with the methylene carbon and a secondary interaction between the zirconium center and the π-electrons of the aromatic ring, particularly the ipso-carbon. nih.govwikipedia.org

Evidence for these interactions comes from detailed structural analyses. Key indicators include the Zr–CH₂–C(ipso) bond angle and the distance between the zirconium atom and the ipso-carbon of the phenyl ring. A significant deviation of the Zr–CH₂–C(ipso) angle from the ideal tetrahedral angle toward a more acute angle (approaching 90°) is indicative of η²-character. nih.gov

Furthermore, intramolecular agostic interactions, where a C-H bond from the benzyl ligand's methylene group interacts with the coordinatively unsaturated metal center, can provide electronic stabilization. fiveable.mewikipedia.org This results in a three-center, two-electron bond that helps to satisfy the electronic requirements of the zirconium atom. wikipedia.org Analysis of different crystalline forms of tetrabenzylzirconium shows a wide range in the Zr–CH₂–Ph bond angles, demonstrating the energetic accessibility of these distorted geometries. acs.org

| Polymorph | Benzyl Ligand Type | Observed Zr–CH₂–Ph Angle Range | Coordination Description | Reference |

|---|---|---|---|---|

| Orthorhombic | Two η¹ and Two η² | 12.1° span | Mixed coordination modes observed. | wikipedia.orgacs.org |

| Monoclinic | Four η² | 25.1° span | Demonstrates significant distortion and flexibility. | wikipedia.orgacs.org |

The introduction of ancillary ligands, which are ligands other than the benzyl groups, profoundly affects the coordination chemistry at the zirconium center. core.ac.uk These ligands modify the steric and electronic environment, thereby influencing the preferred coordination mode of the remaining benzyl ligands. doi.orgresearchgate.net

When one or more benzyl groups in tetrabenzylzirconium are replaced by other ligands, such as amido, alkoxide, or bulky guanidinato groups, the electronic saturation and steric crowding around the metal are altered. encyclopedia.pubnih.gov For instance, the reaction of tetrabenzylzirconium with a bulky [OSSO]-type ligand precursor yields a dibenzyl complex, [OSSO]-Zr(CH₂Ph)₂, which serves as a polymerization catalyst. nih.gov In such heteroleptic complexes (complexes with more than one type of ligand), the nature of the ancillary ligand dictates whether the benzyl groups adopt a simple η¹-coordination or a more complex η²- or multi-hapto coordination. hku.hk

Studies on various derivatives show that titanium and zirconium complexes with certain ancillary ligands tend to exhibit η²-coordination of the benzyl groups, whereas the corresponding hafnium derivatives often favor η¹-coordination. hku.hk The choice between these modes is a delicate balance of steric repulsion between ligands and the electronic stabilization gained from π-system participation or agostic interactions. For example, in a complex like [TmBu t]Zr(CH₂Ph)₃, the bulky tris(pyrazolyl)borate ligand influences the geometry and reactivity of the three benzyl groups. researchgate.net

| Complex | Ancillary Ligand(s) | Benzyl Ligand Hapticity | Key Structural Feature | Reference |

|---|---|---|---|---|

| Zr(CH₂Ph)₄ | Benzyl | η¹ / η² | Highly flexible; polymorph-dependent. | wikipedia.orgacs.org |

| [OSSO]Zr(CH₂Ph)₂ | Dianionic [OSSO]-type ligand | Not specified, but catalytically active | Used in 1-hexene (B165129) polymerization. | nih.gov |

| [TmBu t]Zr(CH₂Ph)₃ | Tris(tert-butylpyrazolyl)borate | Not specified, used as precursor | Demonstrates ligand substitution effect. | researchgate.net |

| [(C₈H₈)Zr(p-Tol)Cl₂]⁻ | Cyclooctatetraene, Chloride | (p-tolyl, a benzyl derivative) η¹ | Zr-C distance of 2.286 Å. | nsf.gov |

Reactivity and Mechanistic Investigations of Tetrabenzylzirconium

Reactivity with Lewis Bases and Adduct Formation

Tetrabenzylzirconium, a d0 metal complex, is electronically unsaturated and readily reacts with Lewis bases to form adducts. These interactions have been studied to understand the electronic and steric properties of the zirconium center.

Equilibrium Studies of Tetrabenzylzirconium-Lewis Base Interactions

The interaction between tetrabenzylzirconium and various Lewis bases is typically a reversible process, leading to the formation of a Lewis acid-base adduct. acs.orgscholaris.caorganic-chemistry.org This equilibrium can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Studies have quantified the equilibrium for the formation of monoadducts with several nitrogen-based ligands.

The general equilibrium is represented as: (C₆H₅CH₂)₄Zr + L ⇌ (C₆H₅CH₂)₄Zr·L

Where L is a Lewis base. The position of this equilibrium is influenced by the nature of the Lewis base. For instance, equilibrium quotients (Q) for the reaction with a series of pyridine-based ligands in chlorobenzene (B131634) have been determined. acs.org The data shows that the strength of the interaction, and thus the value of the equilibrium quotient, increases with the basicity of the ligand, following the order: tetrahydrofuran (B95107) < pyridine (B92270) < 4-picoline < 3,5-lutidine. acs.org In contrast, no adduct formation was observed via NMR with sterically hindered or less basic amines such as triethylamine (B128534) or triphenylamine. rsc.org

Table 1: Equilibrium Quotients for Tetrabenzylzirconium-Lewis Base Adduct Formation

Thermodynamic and Kinetic Parameters of Adduct Formation

The stability of the adducts formed between tetrabenzylzirconium and Lewis bases is governed by thermodynamic and kinetic factors. The thermodynamics of adduct formation are related to the strength of the newly formed coordinate bond, while the kinetics are influenced by the energy barrier to association and dissociation. google.com

Variable-temperature NMR studies have been employed to probe the kinetics of Lewis base exchange. For the tetrabenzylzirconium-3,5-lutidine system, the dissociation of the adduct is proposed as the rate-controlling step in the exchange between the free and complexed species. acs.org Limited data for this system have provided an estimate for the activation energy of this exchange process.

Table 2: Kinetic Data for Lewis Base Adduct Exchange with Tetrabenzylzirconium

This activation energy reflects the barrier to dissociation of the lutidine adduct, providing insight into the lability of the Zr-N bond.

Generation and Reactivity of Cationic Zirconium Benzyl (B1604629) Species

The generation of cationic zirconium species from neutral precursors like tetrabenzylzirconium is a key step in creating highly reactive centers, particularly for applications in catalysis.

Activation with Lewis Acids and Protonic Reagents

One of the most effective methods for generating cationic zirconium benzyl species is through the reaction of tetrabenzylzirconium or its derivatives with strong Lewis acids. google.com Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a commonly used Lewis acid for this purpose. acs.orgresearchgate.net The reaction proceeds via abstraction of a benzyl anion from the zirconium center to form a cationic zirconium complex and a borate (B1201080) anion, [PhCH₂B(C₆F₅)₃]⁻. acs.orgrsc.org

For example, the reaction of tetrabenzylzirconium with B(C₆F₅)₃ yields the cationic species [Zr(CH₂Ph)₃]⁺. acs.org Similarly, dibenzyl complexes supported by ancillary ligands, such as [OSSO]Zr(CH₂Ph)₂ or (O₂NN')Zr(CH₂Ph)₂, can be activated by B(C₆F₅)₃ to generate the corresponding monobenzyl cations, {[OSSO]Zr(CH₂Ph)}⁺ and [(O₂NN')Zr(CH₂Ph)(THF)]⁺, respectively. rsc.orgresearchgate.net

Protonic reagents can also be used to generate cationic species through protonolysis. uoa.gr This involves the reaction of a Zr-benzyl bond with a Brønsted acid, leading to the elimination of toluene (B28343) and the formation of a cationic zirconium center. For instance, protonolysis of tetrabenzylzirconium with an amine-tris(phenol) ligand results in the formation of a dibenzyl zirconium complex. nih.govacs.org

Electronic Properties and Electrophilicity of Cationic Centers

The generation of a cationic charge at the zirconium center dramatically increases its electrophilicity. acs.org These d⁰ cationic species are highly electron-deficient and, consequently, very reactive. mdpi.com The electrophilicity of the metal center can be influenced by several factors, including the nature of the supporting ligands and the surrounding environment. acs.orgscholaris.caacs.org

For instance, grafting zirconium benzyl complexes onto a silica (B1680970) support enhances the electrophilicity of the metal center, which in turn increases its activity in ethylene (B1197577) polymerization. acs.org The highly electrophilic [Zr(CH₂Ph)₃]⁺ cation reacts swiftly with Lewis bases like THF to form adducts such as [Zr(CH₂Ph)₃(THF)₃]⁺. acs.org NMR studies of the [Zr(CH₂Ph)₃]⁺ cation indicate that it is stabilized by coordination with the phenyl ring of the [B(CH₂Ph)(C₆F₅)₃]⁻ anion, forming an inner-sphere ion pair. acs.org This interaction highlights the strong Lewis acidic character of the cationic zirconium center. The electrophilic nature of these cationic centers is fundamental to their utility in catalytic processes, such as olefin polymerization, where they can readily coordinate and activate substrate molecules. researchgate.netnih.gov

Ligand-Mediated Transformations and Cyclometalation Pathways

The ligands coordinated to the zirconium center in tetrabenzylzirconium derivatives are not merely spectators; they can actively participate in and direct the reactivity of the complex. This includes intramolecular migrations and cyclometalation events.

Studies on derivatives of tetrabenzylzirconium have shown that benzyl groups can migrate from the metal center to a coordinated ligand. For example, in α-diimine complexes of zirconium, an intramolecular benzylation of the C=N bond of the ligand can occur. researchgate.net Kinetic analysis of this transformation suggests that the benzyl group migrates via an ordered, four-center transition state. researchgate.net Similarly, the addition of trimethylphosphine (B1194731) to a dibenzyl zirconium complex featuring an N-heterocyclic carbene (NHC) ligand induces the migration of a benzyl group from the zirconium to the carbene carbon atom. acs.orgnih.gov This alkyl migration is reversible, as abstraction of the phosphine (B1218219) can reverse the process. acs.orgnih.gov

Cyclometalation is another important ligand-mediated transformation. In this process, a ligand undergoes intramolecular C-H activation, forming a new metallacycle. An example has been observed during the synthesis of bis(pyridine dipyrrolide)zirconium complexes starting from tetrabenzylzirconium and a sterically demanding ligand precursor. acs.orgresearchgate.netnih.gov Monitoring of the reaction revealed the formation of an organometallic intermediate, (cyclo-MesPDPPh)ZrBn, which was found to contain a cyclometalated ligand unit, formed through C-H activation of a mesityl substituent on the ligand framework. acs.orgresearchgate.net This type of reactivity, often referred to as directed ortho-metalation, involves the activation of a C-H bond at a position ortho to a coordinating group on an aromatic ring. organic-chemistry.orgwikipedia.orgbaranlab.org

Table of Mentioned Chemical Compounds

Tetrabenzylzirconium in Olefin Polymerization Catalysis

Homogeneous Catalysis by Tetrabenzylzirconium-Based Systems

Tetrabenzylzirconium is a versatile starting material for creating soluble, single-site catalysts. wikipedia.org By reacting tetrabenzylzirconium with various ligands, a wide range of well-defined catalyst precursors can be synthesized. tennessee.eduacs.org These precursors, upon activation, generate cationic, coordinatively unsaturated metal centers that are the active species in homogeneous polymerization. acs.orgresearchgate.net The nature of the ligand framework allows for fine-tuning of the catalyst's performance, including its activity, stability, and the properties of the resulting polymer. icp.ac.runih.gov

Systems derived from tetrabenzylzirconium are effective for the homopolymerization of various alpha-olefins. For ethylene (B1197577) polymerization, tetrabenzylzirconium-based catalysts, particularly when supported, have been extensively studied. tandfonline.comacs.org Neutral dimeric zirconasilsesquioxane benzyl (B1604629) species derived from tetrabenzylzirconium show activity for ethylene polymerization even without a cocatalyst, although their performance is modest. acs.org

In propylene (B89431) polymerization, tetrabenzylzirconium has been used as a cocatalyst with MgCl₂-supported titanium catalysts, yielding polypropylene (B1209903) with a high isotactic index of 93% without the need for an external donor. researchgate.net When used alone as a catalyst for propylene polymerization in toluene (B28343), it produces isotactic polypropylene. researchgate.net

The polymerization of higher alpha-olefins like 1-hexene (B165129) has been a significant area of research. Zirconium complexes derived from tetrabenzylzirconium and dianionic amine bis(phenolate) or [OSSO]-type ligands, when activated with a borane (B79455) cocatalyst like tris(pentafluorophenyl)borane, exhibit remarkable activity. nih.govresearchgate.netacs.org For instance, an octahedral [ONNO]Zr(CH₂Ph)₂ complex with an extra N-donor group on a side arm shows exceptionally high activity for 1-hexene polymerization, producing high-molecular-weight poly(1-hexene). researchgate.net Similarly, C₁-symmetric Salan-zirconium complexes can achieve very high activities, with one example reaching 1300 g mmol⁻¹ h⁻¹, although this can sometimes lead to lower molecular weight polymers. acs.org The polymerization of 1-octene (B94956) has also been demonstrated with similar catalyst systems. researchgate.netresearchgate.net

| Monomer | Catalyst System | Activity | Polymer Properties | Reference |

|---|---|---|---|---|

| Propylene | MgCl₂/TiCl₄/Tetrabenzylzirconium | Not specified | Isotactic Index = 93% | researchgate.net |

| 1-Hexene | [ONNO]ZrBn₂ (with N-donor side arm) + B(C₆F₅)₃ | Exceptionally high | High molecular weight | researchgate.net |

| 1-Hexene | Lig²ZrBn₂ (C₁-Symmetric Salan) + B(C₆F₅)₃ | 1300 g mmol⁻¹ h⁻¹ | Low molecular weight, atactic | icp.ac.ruacs.org |

| 1-Hexene | Lig¹⁰ZrBn₂ (C₁-Symmetric Salan) + B(C₆F₅)₃ | 300 g mmol⁻¹ h⁻¹ | High molecular weight, Isotacticity [mmmm] = 95% | acs.org |

| Ethylene | {[(c-C₅H₉)₇Si₇O₁₂]ZrCH₂Ph}₂ | (5−10) × 10³ g PE/(mol·h) | Not specified | acs.org |

Tetrabenzylzirconium-derived catalysts are also employed in the copolymerization of olefins. A key application is the high-temperature copolymerization of ethylene with higher alpha-olefins like 1-octene. researchgate.net High-throughput screening methods have been used to discover new catalyst systems, such as those based on amide-ether hafnium compounds prepared from tetrabenzylhafnium (B8690564) (a close analogue of tetrabenzylzirconium), which demonstrate versatile ethylene-1-octene copolymerization capabilities. researchgate.net Another strategy involves using a dibenzylzirconium bis(phenoxyimine) complex, prepared from tetrabenzylzirconium, in combination with a chain transfer agent like diethylzinc. upc.edu This approach allows for the synthesis of specialty polymers and can be part of a chain-shuttling mechanism to produce block copolymers. upc.edu

A significant advantage of certain tetrabenzylzirconium-based catalysts is their ability to facilitate living and stereospecific polymerization. wikipedia.org Living polymerization, characterized by the absence of chain termination and transfer, allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI). wikipedia.org For example, a C₂-symmetrical dibenzylzirconium complex with a diamine bis(phenolate) ligand demonstrated living and isotactic polymerization of 1-hexene at room temperature. icp.ac.rucmu.edu

Stereospecific polymerization, which controls the spatial arrangement (tacticity) of the polymer chain, is another crucial feature. cardiff.ac.uk Ansa-metallocenes of C₂ symmetry are well-known for inducing isospecificity. cmu.edu In non-metallocene systems, C₂-symmetrical [ONNO]Zr-type catalysts derived from tetrabenzylzirconium can produce highly isotactic poly(1-hexene). cmu.edu The degree of stereocontrol is highly dependent on the ligand structure. For instance, reducing the steric bulk of substituents on the phenolate (B1203915) rings in one system led to a loss of tacticity control. icp.ac.ru Conversely, a C₁-symmetric Salan-zirconium catalyst was developed that produces nearly perfectly isotactic poly(1-hexene) with an [mmmm] pentad content of 95%. acs.org

Mechanistic Insights into Olefin Insertion and Chain Propagation

The mechanism of olefin polymerization by these catalysts involves the repeated migratory insertion of monomer molecules into the zirconium-carbon bond of the growing polymer chain. wikipedia.org

The active catalyst is typically a cationic, 14-electron, coordinatively unsaturated species, [ZrL₂R]⁺ (where L is the ancillary ligand and R is the growing polymer chain), which is generated in situ. researchgate.netnih.gov The process begins with the reaction of the tetrabenzylzirconium precursor with an ancillary ligand to form a complex like L₂Zr(CH₂Ph)₂. tennessee.eduresearchgate.net This neutral complex is then activated by a cocatalyst, often a strong Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, or an aluminoxane such as methylaluminoxane (B55162) (MAO). researchgate.netnih.gov

The activator abstracts one of the benzyl groups from the zirconium center, generating the electrophilic cationic zirconium species. acs.org This creates a vacant coordination site where the olefin monomer can bind. cardiff.ac.uk In the case of Salan-type ligands, studies suggest an equilibrium between an inactive mer-mer isomer and a polymerization-active fac-fac isomer, with the latter being necessary for catalysis. nih.govacs.org The interaction between the cationic active site and the counter-anion (e.g., [CH₂PhB(C₆F₅)₃]⁻) is also crucial and can significantly affect catalytic performance. nih.gov

The ligand environment surrounding the zirconium center plays a paramount role in determining the catalyst's activity, stability, and ability to control the polymer's stereochemistry. nih.gov

Electronic Effects: Electron-withdrawing groups on the ancillary ligand can enhance the electrophilicity of the zirconium center, often leading to higher catalytic activity. icp.ac.ru For example, incorporating dichlorophenolate arms into a Salan ligand framework dramatically increased the activity for 1-hexene polymerization compared to ligands with less electron-withdrawing groups. acs.org

Steric Effects: The steric bulk of the ligands dictates the accessibility of the metal center to the incoming monomer and controls the stereochemistry of insertion. In C₂-symmetric catalysts, the chiral environment around the active site forces the incoming monomer to adopt a specific orientation before insertion, leading to an isotactic polymer. cmu.edu The size of substituents on the ligand can have a profound impact; bulky substituents near the active site can enhance stereocontrol, as seen in diamine bis(phenolate) systems where ortho-tert-butyl groups led to isotactic poly(1-hexene), while smaller ortho-methyl groups resulted in atactic polymer. icp.ac.ru

Influence of Co-catalysts and Scavengers on Catalytic Activity

The catalytic activity of tetrabenzylzirconium in olefin polymerization is profoundly influenced by the choice of co-catalyst and the presence of scavengers. While tetrabenzylzirconium itself is a precursor, its activation to a catalytically active species is a critical step, typically achieved through the use of a co-catalyst. wikipedia.org

The most common and effective co-catalyst for activating tetrabenzylzirconium and other Group 4 metal complexes is methylaluminoxane (MAO). researchgate.netnih.gov MAO plays a dual role: it alkylates the zirconium center by replacing one or more benzyl ligands and abstracts a ligand to generate a cationic, coordinatively unsaturated zirconium species, which is the active site for olefin polymerization. The ratio of MAO to the zirconium precursor is a crucial parameter, with high ratios often required to achieve adequate catalytic activity for industrial applications. researchgate.net However, excessive amounts of MAO can lead to increased costs and potential aluminum contamination in the final polymer, which may necessitate purification steps. researchgate.net

Various aluminum alkyls, such as triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA), are also employed, often in conjunction with other activators. researchgate.netgoogle.com These aluminum alkyls can act as scavengers, removing impurities from the polymerization medium that could otherwise deactivate the catalyst. thaiscience.info In some systems, they can also participate in chain transfer reactions, which affects the molecular weight of the resulting polymer. thaiscience.infoupc.edu For instance, the combination of a zirconocene, a borane activator like tris(pentafluorophenyl)borane, and an aluminum alkyl scavenger has been shown to be an effective system for ethylene polymerization. thaiscience.info The choice of the aluminum alkyl can influence the catalytic activity, with some studies showing a deactivating effect with certain combinations. researchgate.net

Heterogeneous and Supported Catalysis Using Tetrabenzylzirconium

To overcome some of the limitations of homogeneous catalysis, such as reactor fouling and the need for high co-catalyst concentrations, tetrabenzylzirconium can be immobilized on solid supports. researchgate.net This creates heterogeneous catalysts that are more suitable for industrial slurry and gas-phase polymerization processes.

Immobilization Methodologies on Inorganic Oxide Supports (e.g., Alumina, Silica (B1680970), Sulfated Zirconia)

Inorganic oxides are the most common supports for metallocene catalysts, with silica being a popular choice due to its large surface area and porous structure, which facilitates the dispersion of the catalyst and co-catalyst. researchgate.net The typical immobilization process involves treating the silica support with MAO, followed by the addition of the tetrabenzylzirconium complex. google.com This method results in a supported catalyst where the active species are anchored to the support surface. The properties of the support, such as its calcination temperature, can influence the final catalyst's activity. google.com

Alumina is another inorganic oxide that can be used as a support. The choice of support material can affect the catalyst's performance and the properties of the resulting polymer.

Single-Site Catalysts on Metal-Organic Framework (MOF) Scaffolds

Metal-Organic Frameworks (MOFs) have emerged as a promising class of support materials for single-site catalysts. Their well-defined porous structures and tunable chemical functionalities allow for the precise placement and isolation of catalytic centers. While the specific use of tetrabenzylzirconium on MOFs is an area of ongoing research, the general principle involves anchoring the zirconium complex within the MOF's pores. This can lead to catalysts with enhanced stability and control over the polymer architecture.

Surface Activation and Catalyst Longevity Studies

The activation of supported tetrabenzylzirconium catalysts is typically achieved by the co-immobilized MAO or by adding an activator during the polymerization process. The longevity of the catalyst is a critical factor for industrial applications. Supported catalysts generally exhibit improved stability and a longer active lifetime compared to their homogeneous counterparts. This is attributed to the prevention of bimolecular deactivation pathways, which are more prevalent in solution. Studies on supported catalysts often focus on maintaining high activity over extended periods and under various polymerization conditions.

Structure-Activity Relationships in Benzylzirconium Catalysts

X-ray crystallography studies of tetrabenzylzirconium have revealed that the benzyl ligands can adopt different coordination modes, including η¹ and η² hapticities. wikipedia.orgresearchgate.net In the solid state, different polymorphs of tetrabenzylzirconium have been observed, one with four η²-benzyl ligands and another with two η¹- and two η²-benzyl ligands. wikipedia.org This flexibility in coordination can influence the electronic and steric environment around the zirconium center, which in turn affects the ease of activation and the subsequent polymerization process. Density functional theory (DFT) calculations have shown that the energy required to perturb the Zr–CH₂–Ph bond angles is low, indicating the flexible nature of the benzyl ligands. researchgate.net

Upon activation, the structure of the resulting cationic species is critical. For many post-metallocene catalysts, including those derived from tetrabenzylzirconium, the ligand framework around the metal center dictates the stereoselectivity and regioselectivity of monomer insertion. For example, in Salan-type zirconium catalysts, which can be synthesized from tetrabenzylzirconium, the substituents on the ligand framework have a strong influence on the catalytic activity and the properties of the resulting polymer. nih.govacs.org The conformational equilibria between different isomers of the active cationic species can determine whether the catalyst is highly active or in a dormant state. nih.gov

Advanced Spectroscopic Characterization Techniques Applied to Tetrabenzylzirconium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for characterizing the dynamic and structural features of tetrabenzylzirconium and its derivatives.

Variable-Temperature NMR for Dynamic Processes and Exchange Barriers

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic behavior of molecules in solution. numberanalytics.com In the context of tetrabenzylzirconium systems, VT-NMR studies have been crucial for understanding fluxional processes, such as ligand exchange. cdnsciencepub.com

For instance, the study of the exchange between tetrabenzylzirconium and its 3,5-lutidine adduct has been explored using variable-temperature NMR. researchgate.net The data revealed that only the monoadduct and the free organometallic compound are present in this particular system. researchgate.net By analyzing the changes in the NMR spectra at different temperatures, an activation energy for the exchange process in the tetrabenzylzirconium-3,5-lutidine system was determined to be 17.1 kcal mol⁻¹. researchgate.net This value provides quantitative insight into the energy barrier associated with the ligand exchange process.

Dynamic NMR (DNMR) spectroscopy, a subset of VT-NMR, focuses on analyzing temperature-dependent changes in NMR spectra to extract information about molecular processes like conformational and chemical exchange. numberanalytics.com The coalescence temperature, where distinct signals for exchanging species merge into a single broad peak, is a key parameter in these studies. For example, in some zirconium complexes, different coalescence temperatures observed in coordinating solvents like DMSO suggest the solvent's involvement in the interconversion processes. researchgate.net

Multidimensional NMR Techniques for Structural Assignment and Isomerization Pathways

Multidimensional NMR techniques are indispensable for the unambiguous assignment of resonances and for elucidating complex structural and dynamic phenomena. utexas.edunih.gov These methods separate NMR signals into two or more frequency dimensions, which helps to resolve spectral overlap and reveal through-bond and through-space correlations between nuclei. utexas.edunih.gov

In the study of tetrabenzylzirconium derivatives, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the connectivity of atoms and the spatial proximity of protons, respectively. utexas.edu For more complex systems, such as protein-ligand complexes, multidimensional NMR is crucial for structural determination. google.com While not explicitly detailed for the parent tetrabenzylzirconium in the provided results, the application of these techniques to related, more complex zirconium systems is a standard approach for detailed structural characterization in solution. cdnsciencepub.comrsc.org

Four-dimensional NMR experiments, although more complex, offer even greater resolution and are powerful tools for determining structural information by reducing signal degeneracy. nih.gov

Ligand-Metal Interaction Probes via Chemical Shift Analysis

The chemical shifts of ligand nuclei, particularly protons and carbons directly bonded to or near the metal center, are highly sensitive to the electronic environment and the nature of the metal-ligand bond. d-nb.info Chemical shift perturbation (CSP) analysis, which monitors changes in chemical shifts upon ligand binding, is a powerful method to locate binding sites and determine binding affinities. nih.gov

In organometallic compounds like tetrabenzylzirconium, the chemical shift provides valuable information about the metal-carbon bonding. whiterose.ac.uk The ¹H NMR spectrum of tetrabenzylzirconium in benzene-d₆ shows a singlet at 1.55 ppm for the eight methylene (B1212753) protons (Zr-CH₂). acs.org The ¹³C NMR chemical shifts are also reported relative to the solvent peak. rsc.org Changes in these chemical shifts upon the addition of Lewis bases, such as pyridine (B92270) or trimethylphosphine (B1194731), can be used to study the formation of adducts and to determine equilibrium quotients for these reactions. researchgate.net For example, the equilibrium quotient for the reaction of tetrabenzylzirconium with pyridine in chlorobenzene (B131634) solution was found to be 12.6 ± 0.6. researchgate.net This demonstrates how chemical shift analysis serves as a direct probe of ligand-metal interactions.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Single-crystal X-ray diffraction analysis of tetrabenzylzirconium has revealed important structural details. The molecule exhibits a distorted tetrahedral coordination geometry around the zirconium atom. researchgate.net One of the most striking features is the significant variability in the Zr–CH₂–Ph bond angles. Analysis of a monoclinic modification of tetrabenzylzirconium showed that these angles span a wide range of 25.1°, from 81.6° to 106.7°. acs.org This is substantially larger than the 12.1° range (87.0°–99.1°) observed in the orthorhombic polymorph. acs.org This flexibility is supported by density functional theory (DFT) calculations, which indicate that little energy is required to perturb these angles. acs.orgresearchgate.net

The benzyl (B1604629) ligands in tetrabenzylzirconium are primarily σ-bonded to the metal atom, but the angles at the methylene carbon atoms are unexpectedly small. researchgate.net The hapticity of the benzyl ligands, which describes the number of atoms in the ligand that are bonded to the metal, can vary, and XRD is essential for determining this. researchgate.net

| Parameter | Monoclinic Zr(CH₂Ph)₄ | Orthorhombic Zr(CH₂Ph)₄ |

| Zr–CH₂–Ph Angle Range | 25.1° | 12.1° |

| Minimum Zr–CH₂–Ph Angle | 81.6° | 87.0° |

| Maximum Zr–CH₂–Ph Angle | 106.7° | 99.1° |

Table 1: Comparison of Zr–CH₂–Ph bond angle parameters in the monoclinic and orthorhombic polymorphs of tetrabenzylzirconium, as determined by X-ray diffraction. acs.org

Electronic and Photophysical Spectroscopies

Electronic and photophysical spectroscopies probe the electronic structure of molecules by examining transitions between different electronic energy levels.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis-NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum, which correspond to electronic transitions within a molecule. nanoqam.caprocess-insights.com This technique can provide information about the electronic structure, including oxidation states and coordination environments of metal centers. spectroscopyonline.com

For tetrabenzylzirconium, which is a d⁰ complex, the electronic transitions are typically ligand-to-metal charge transfer (LMCT) bands. While specific UV-Vis-NIR spectra for tetrabenzylzirconium were not detailed in the provided search results, the technique is generally applicable to organometallic compounds to study their electronic properties. process-insights.comspectroscopyonline.com The synthesis and purification of tetrabenzylzirconium are often conducted in the absence of light to prevent photochemical decomposition, which implies that it is photosensitive and likely has significant absorptions in the UV-Vis range. acs.org The shimmering orange color of a reaction mixture involving a derivative, (MePMPMe)₂ZrBn₂, also suggests electronic transitions in the visible region. rsc.org

| Spectroscopic Region | Wavelength Range | Typical Transitions Probed |

| Ultraviolet (UV) | 190–400 nm | π → π* and n → π* transitions, Ligand-to-Metal Charge Transfer (LMCT) nanoqam.canirlab.com |

| Visible (Vis) | 400–800 nm | d-d transitions (in non-d⁰ complexes), Charge Transfer bands nanoqam.caspectroscopyonline.com |

| Near-Infrared (NIR) | 800–2500 nm | Overtones and combination bands of vibrations (e.g., C-H, O-H, N-H) nanoqam.caspectroscopyonline.com |

Table 2: General overview of the types of electronic and vibrational transitions observed in different regions of UV-Vis-NIR spectroscopy.

Emission and Photoluminescence Spectroscopy: Quantum Yield and Lifetime Measurements

Emission and photoluminescence spectroscopy are crucial tools for characterizing the excited-state properties of luminescent materials derived from tetrabenzylzirconium. These techniques provide quantitative data on the efficiency of the light-emission process (photoluminescence quantum yield, PLQY) and the duration the molecule spends in an excited state (excited-state lifetime). The photoluminescence quantum yield is a measure of the ratio of photons emitted to photons absorbed. enlitechnology.com

Research into zirconium complexes synthesized using tetrabenzylzirconium as a precursor reveals a range of photophysical behaviors. For instance, the eight-coordinate complex Zr(bppda)₂, formed from the reaction of tetrabenzylzirconium with two equivalents of N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine (H₂bppda), displays weak photoluminescence upon excitation with visible light. figshare.comnih.govacs.org At room temperature (293 K), it has a low photoluminescence quantum yield (ΦPL) of 0.4%. figshare.comacs.orgnih.gov The emission from this complex is a combination of two processes: prompt fluorescence, which is short-lived, and thermally activated delayed fluorescence (TADF). figshare.comacs.orgacs.org

The TADF process in Zr(bppda)₂ results in a significantly longer emission lifetime, on the order of hundreds of microseconds. figshare.comnih.gov This lifetime is highly sensitive to temperature; for example, the TADF lifetime (τTADF) decreases from 357 µs at -10 °C to 198 µs at 60 °C. nih.gov The prompt fluorescence lifetime (τPF) is less than 1 nanosecond. acs.orgnih.gov

In contrast, other zirconium complexes synthesized from tetrabenzylzirconium exhibit much higher quantum efficiencies. Zirconium complexes with pyridine dipyrrolide (PDP) ligands have been reported with quantum efficiencies (ΦPL) ranging from 0.10 to 0.38 and remarkably long emission lifetimes between 190 and 576 microseconds (µs) in benzene (B151609) solution. researchgate.netresearchgate.net Specifically, the complex Zr(MesPDPPh)₂ shows a high quantum yield of 0.45 and an excited-state lifetime of 350 µs, attributed to TADF. researchgate.net Similarly, Zr(MePDP)₂ has a measured excited-state lifetime of 325 ± 10 µs. acs.org Zirconium complexes with CNN pincer ligands also show very long emission lifetimes, in the range of tens to hundreds of microseconds at room temperature. nsf.gov

The determination of quantum yield is often performed using a comparative method, where the fluorescence of the sample is compared against a well-characterized standard with a known quantum yield. enlitechnology.comhoriba.com

Table 1: Photoluminescence Quantum Yield (PLQY) and Lifetime Data for Select Zirconium Complexes

| Compound | Quantum Yield (ΦPL) | Lifetime (τ) | Emission Mechanism |

|---|---|---|---|

| Zr(bppda)₂ | 0.4% (at 293 K) figshare.comacs.org | τPF < 1 ns; τTADF = 294 µs (RT) acs.orgnih.gov | Prompt Fluorescence & TADF |

| Zr(PDP)₂ type | 10% - 38% researchgate.netresearchgate.net | 190 - 576 µs researchgate.netresearchgate.net | Not specified |

| Zr(MePDP)₂ | Not specified | 325 ± 10 µs acs.org | Not specified |

| Zr(MesPDPPh)₂ | 45% researchgate.net | 350 µs researchgate.net | TADF |

Transient Absorption Spectroscopy for Excited-State Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states. nih.gov In a typical TA experiment, a pump pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption as the sample relaxes back to its ground state. nih.gov This method allows for the tracking of dynamic processes such as intersystem crossing, internal conversion, and the evolution of non-emissive states. nih.gov

For zirconium systems derived from tetrabenzylzirconium, TA spectroscopy provides critical insights into the pathways of excited-state deactivation. In the case of the Zr(bppda)₂ complex, femtosecond transient absorption spectroscopy was employed to establish the lifetime of the lowest energy singlet excited state (S₁). figshare.comnih.govmendeley.com The measurements revealed a rapid deactivation of the S₁ state with a lifetime (τ) of 142 picoseconds (ps). figshare.comnih.govnais.net.cn This rapid decay is attributed to two competing processes: prompt fluorescence and efficient intersystem crossing to the lowest energy triplet state (T₁). figshare.comnih.govmendeley.com

Time-dependent density functional theory (TD-DFT) calculations support these findings, predicting that both the S₁ and T₁ states possess moderate ligand-to-metal charge transfer (LMCT) character of about 25–30%. figshare.comnih.govmendeley.com Further analysis using femtosecond transient absorption spectroscopy indicated that the intersystem crossing rates in Zr(bppda)₂ are slower when compared to related Zr(PDP)₂ complexes, a difference that was correlated with subtle variations in the electronic structures between the two classes of compounds. acs.org The ability to study these ultrafast events and non-emissive states makes TA spectroscopy an indispensable tool for understanding the complete photophysical profile of these complex materials. nih.gov

Table 2: Excited-State Dynamics Data for Zr(bppda)₂

| Excited State | Lifetime (τ) | Deactivation Pathway(s) | Character |

|---|---|---|---|

| S₁ (Singlet) | 142 ps figshare.comnih.govnais.net.cn | Prompt Fluorescence, Intersystem Crossing to T₁ figshare.comnih.gov | 25-30% LMCT figshare.comnih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| Tetrabenzylzirconium | Zr(CH₂Ph)₄ or ZrBn₄ |

| N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine | H₂bppda |

| bis(N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine)zirconium(IV) | Zr(bppda)₂ |

| 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine | H₂MePDPPh or MePDP |

| bis(2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine)zirconium(IV) | Zr(MePDP)₂ |

| 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine | H₂MesPDPPh |

| bis(2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine)zirconium(IV) | Zr(MesPDPPh)₂ |

| (MeCNN) Zirconium Complex | Zr(MeCNN)₂ |

| (HCNN) Zirconium Complex | Zr(HCNN)₂ |

| Coumarin-153 | C₁₆H₁₅NO₂ |

| Tetrabenzylhafnium (B8690564) | HfBn₄ |

| bis(2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine)hafnium(IV) | Hf(MePDPPh)₂ |

Computational and Theoretical Investigations of Tetrabenzylzirconium

Density Functional Theory (DFT) Studies of Structure and Bonding

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of tetrabenzylzirconium, offering a quantum mechanical lens to view its structure and the nature of the zirconium-carbon bond. The molecule is known to adopt a distorted tetrahedral geometry around the zirconium center. researchgate.net DFT calculations have been instrumental in understanding the energetic landscape of this geometry and the factors influencing it.

Benzyl (B1604629) Ligand Hapticity and Conformational Flexibility Analysis

One of the most striking features of tetrabenzylzirconium revealed by both experimental X-ray crystallography and DFT calculations is the remarkable flexibility of its benzyl ligands. researchgate.netresearchgate.net The hapticity of the benzyl ligand—the number of atoms in the ligand that are bonded to the metal center—is not fixed. Crystallographic studies have identified different polymorphs of tetrabenzylzirconium, with one form featuring two η¹- and two η²-benzyl ligands, and another exhibiting four η²-ligands. researchgate.net In an η² interaction, not only the methylene (B1212753) carbon but also the ipso-carbon of the phenyl ring interacts with the zirconium center, creating a more acute Zr-CH₂-C(ipso) angle.

DFT calculations provide a quantitative explanation for this structural diversity, demonstrating that the potential energy surface for bending the Zr-CH₂-Ph angle is exceptionally flat. researchgate.netnih.gov This means that very little energy is required to deform this angle, allowing the benzyl ligands to easily switch between η¹ and η² coordination modes in response to subtle changes in crystal packing forces or the electronic environment. researchgate.net This intrinsic flexibility is not a consequence of interactions between the four ligands; DFT studies on simpler model compounds like Me₃ZrCH₂Ph confirm that the bending of a single benzyl ligand attached to zirconium is also a facile process. researchgate.net

The range of the Zr-CH₂-Ph bond angle is a key indicator of this flexibility. DFT calculations are in excellent agreement with crystallographic data, which show this angle can vary significantly.

| Polymorph | Experimental Angle Range (X-ray) | Computational Finding (DFT) |

|---|---|---|

| Orthorhombic | 12.1° | Low energy barrier for angle perturbation |

| Monoclinic | 25.1° |

This inherent conformational flexibility is a critical aspect of tetrabenzylzirconium's reactivity, influencing how it interacts with substrates in catalytic processes.

Electron Density Distribution and Metal-Ligand Orbital Interactions

DFT calculations extend beyond mere geometry to explain the electronic structure that dictates this flexibility. In an idealized tetrahedral field, the five d-orbitals of the zirconium atom split into a lower, doubly degenerate 'e' set (d₂², dₓ²-y²) and a higher, triply degenerate 't₂' set (dxy, dxz, dyz). nih.gov The four sigma bonds from the benzyl ligands primarily interact with the higher-energy t₂ orbitals.

However, the ability of the benzyl ligands to engage in η² coordination points to more complex metal-ligand orbital interactions. This distortion from a pure σ-bond is a mechanism to relieve the electronic unsaturation of the electron-deficient Zr(IV) center. nih.gov The interaction involves the donation of electron density from the phenyl ring's π-system into vacant d-orbitals on the zirconium atom. nih.gov This π-donation is a key feature of the metal-ligand bonding.

Furthermore, computational studies on related electron-deficient early transition metal benzyl complexes suggest the possibility of agostic interactions, where a C-H bond from the methylene group interacts with the metal center. nih.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the charge distribution and identify these subtle donor-acceptor interactions, such as the donation from a σ(C-H) orbital or π(C=C) orbital of the ligand into a vacant d-orbital of the metal. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, particularly in solution. nih.govmdpi.comnih.gov Although specific MD simulation studies focused exclusively on tetrabenzylzirconium in solution are not widely reported in the literature, the methodology has been successfully applied to other zirconium-containing systems, such as aqueous Zr⁴⁺ clusters and polycrystalline zirconium, demonstrating its utility. researchgate.netnih.govresearchgate.net

An MD simulation of tetrabenzylzirconium in a solvent like toluene (B28343) or benzene (B151609) would provide invaluable insights into its dynamic behavior. Such simulations could:

Map Conformational Interconversion: Track the dynamic switching of benzyl ligands between η¹ and η² hapticities in the solution phase.

Analyze Solvent Interactions: Characterize the structure of the solvent shell around the molecule and quantify the strength and nature of solute-solvent interactions.

Simulate Ligand Exchange: Model the dynamics of ligand exchange processes, for example, the association and dissociation of a Lewis base, which is a fundamental step in many of its reactions. researchgate.net

Probe Dynamic Flexibility: Provide a time-resolved picture of the fluctuations in bond lengths and angles, offering a dynamic counterpart to the static picture from DFT.

These simulations rely on a force field to describe the interactions between atoms. For a complex organometallic compound like tetrabenzylzirconium, developing an accurate force field or using ab initio MD (where forces are calculated on-the-fly with quantum mechanics) would be necessary to capture the nuanced electronic effects like variable hapticity. nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting various types of spectra, allowing for a direct comparison between theoretical models and experimental results.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating chemical shifts. researchgate.netnih.gov These calculations can help assign peaks in experimental spectra and understand how the electronic environment of each nucleus is affected by the molecule's conformation. For tetrabenzylzirconium, theoretical predictions could rationalize the observed chemical shifts of the methylene protons and the phenyl ring carbons, and how these might change with temperature as the ligands fluctuate. For instance, variable-temperature NMR studies on the tetrabenzylzirconium-3,5-lutidine system have been used to determine the activation energy for ligand exchange, a parameter that can be corroborated by theoretical calculations. researchgate.net

Electronic spectra (UV-Visible) are modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netchemrxiv.org A TD-DFT calculation on tetrabenzylzirconium would predict the energies of its electronic transitions and their nature. For organometallic compounds, these transitions often involve Ligand-to-Metal Charge Transfer (LMCT), where an electron is excited from an orbital primarily located on the ligand to one on the metal. researchgate.net TD-DFT can quantify the LMCT character of the low-energy transitions responsible for the compound's orange color.

Vibrational spectra (Infrared and Raman) can also be simulated. A frequency calculation following a DFT geometry optimization yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to assign specific vibrational modes to the stretching and bending of the Zr-C bonds and internal ligand vibrations.

Reaction Pathway Mapping and Transition State Analysis

Understanding the reactivity of tetrabenzylzirconium, particularly its role as a catalyst precursor, requires mapping the potential energy surfaces of its reactions. DFT is the primary tool for this task, allowing researchers to locate reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgscielo.br

A key application is in the study of olefin polymerization, where tetrabenzylzirconium is a precursor to active catalysts. nih.govepa.gov After activation (e.g., by reaction with a co-catalyst like methylaluminoxane), a cationic zirconium alkyl species is formed. DFT calculations are used to model the subsequent steps of the polymerization mechanism, such as the coordination of an olefin monomer and its insertion into the Zr-alkyl bond. nih.govresearchgate.net By calculating the energies of the transition states for chain propagation versus chain termination (e.g., β-hydride elimination), researchers can predict the catalytic activity and the likely molecular weight of the resulting polymer. nih.gov

Computational studies on closely related systems provide concrete examples of this type of analysis. For instance, the transition state for the migration of a benzyl group has been successfully calculated for a dibenzylzirconium complex, revealing the precise geometry and energy barrier for this fundamental rearrangement step. researchgate.net Such calculations involve optimizing the geometry to find a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rug.nl

| Reaction Type | Computational Method | Key Insights Gained |

|---|---|---|

| Ligand Rearrangement | DFT Transition State Search | Energy barrier and geometry of benzyl group migration. researchgate.net |

| Olefin Polymerization | DFT Reaction Pathway Mapping | Energetics of olefin insertion vs. β-hydride elimination. nih.gov |

| Protonolysis | DFT Transition State Search | Activation energy for the cleavage of a Zr-C bond by an acid. |

Through these detailed computational investigations, a comprehensive, molecule-level understanding of tetrabenzylzirconium's structure, dynamics, and chemical reactivity is achieved, complementing and explaining experimental observations.

Tetrabenzylzirconium As a Precursor for Advanced Functional Materials

Synthesis of Photoluminescent Zirconium Complexes for Optoelectronic Applications

The d⁰ electronic configuration of the zirconium(IV) ion makes it an attractive metal center for the development of photoluminescent materials, as it can circumvent the rapid non-radiative decay pathways often associated with d-d transitions in other transition metals. Tetrabenzylzirconium is a key precursor in the synthesis of such luminescent complexes, reacting with various ligand precursors to yield stable and highly emissive compounds.

Research has demonstrated that tetrabenzylzirconium is an effective starting material for synthesizing bis(pyridine dipyrrolide)zirconium, or Zr(PDP)₂, photosensitizers. acs.orgmdpi.comscispace.com The reaction involves the combination of tetrabenzylzirconium with two equivalents of a pyridine (B92270) dipyrrolide ligand precursor. The benzyl (B1604629) ligands of the tetrabenzylzirconium act as internal bases, deprotonating the ligand precursor and facilitating the formation of the desired Zr(PDP)₂ complex at elevated temperatures. acs.org For instance, the reaction with 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (H₂MePDPPh) yields the corresponding Zr(MePDPPh)₂. acs.orgscispace.com

Similarly, tetrabenzylzirconium has been successfully employed to synthesize eight-coordinate zirconium complexes with significant photoluminescent properties. The reaction of two equivalents of N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine (H₂bppda) with tetrabenzylzirconium provides the air- and moisture-stable complex Zr(bppda)₂ in near-quantitative yields. nih.gov This complex exhibits photoluminescence at room temperature through a combination of prompt fluorescence and thermally activated delayed fluorescence (TADF). nih.gov The TADF emission is particularly notable for its long lifetime and high sensitivity to oxygen, making such materials interesting for sensing applications. nih.gov

Another class of photoluminescent complexes derived from tetrabenzylzirconium involves 2-(2'-pyridyl)pyrrolide ligands. While reacting four equivalents of 2-(2'-pyridyl)pyrrole (HHPMPH) with one equivalent of tetrabenzylzirconium unexpectedly yields the seven-coordinate complex Zr(HPMPH)₃Bn, this intermediate highlights the reactivity of the precursor. osti.gov Although the benzyl-containing intermediate is light-sensitive, it underscores the stepwise pathway toward creating more complex, fully-ligated photoluminescent materials. osti.gov

The photophysical properties of these zirconium complexes are highly dependent on the ligand architecture, which modulates the energies of the excited states and the rates of radiative and non-radiative decay.

Table 1: Photophysical Properties of Zirconium Complexes Synthesized from Tetrabenzylzirconium

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photoluminescence Quantum Yield (ΦPL) | Emission Lifetime (τ) | Emission Type | Reference |

|---|---|---|---|---|---|---|

| Zr(bppda)₂ | < 550 | Not Specified | 0.4% at 293 K | 142 ps (S₁), 294 µs (TADF) | Prompt Fluorescence & TADF | nih.gov |

| Zr(HPMPH)₄ | Not Specified | Not Specified | 4% at 293 K | ~800 µs (at high dilution) | Fluorescence & Phosphorescence | osti.gov |

Precursors for Zirconium-Containing Ceramics and Hybrid Materials

Tetrabenzylzirconium is a valuable precursor in the field of materials science for the fabrication of high-performance zirconium-containing ceramics and hybrid materials. Its utility lies in its ability to be incorporated into polymer matrices, which can then be pyrolyzed to form ceramic materials with controlled compositions and microstructures. This polymer-derived ceramics (PDCs) route offers advantages over traditional powder metallurgy, such as the ability to form complex shapes and achieve a homogeneous distribution of constituent elements.